2-(Methoxymethyl)-1-neopentylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-1-neopentylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methoxymethyl group and a neopentyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-1-neopentylaziridine typically involves the reaction of a suitable aziridine precursor with methoxymethyl and neopentyl groups. One common method is the nucleophilic substitution reaction where a halogenated aziridine reacts with methoxymethyl and neopentyl nucleophiles under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-1-neopentylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl or neopentyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized aziridines.
Scientific Research Applications
2-(Methoxymethyl)-1-neopentylaziridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-1-neopentylaziridine involves its high reactivity due to the strained aziridine ring. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is exploited in various synthetic transformations and biological studies. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxymethyl)-1-ethylaziridine: Similar structure but with an ethyl group instead of a neopentyl group.
2-(Methoxymethyl)-1-propylaziridine: Contains a propyl group instead of a neopentyl group.
2-(Methoxymethyl)-1-butylaziridine: Features a butyl group in place of the neopentyl group.
Uniqueness
2-(Methoxymethyl)-1-neopentylaziridine is unique due to the presence of the bulky neopentyl group, which can influence its reactivity and steric properties. This makes it a valuable compound for studying steric effects in chemical reactions and for designing molecules with specific spatial arrangements.
Properties
CAS No. |
678965-65-6 |
---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-(2,2-dimethylpropyl)-2-(methoxymethyl)aziridine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)7-10-5-8(10)6-11-4/h8H,5-7H2,1-4H3 |
InChI Key |
NQPDXIAGFIBEHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1CC1COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.